molecular formula C11H10BrNO B13692590 3-(2-Bromoethyl)quinolin-2(1H)-one

3-(2-Bromoethyl)quinolin-2(1H)-one

Cat. No.: B13692590
M. Wt: 252.11 g/mol
InChI Key: ACBFFKBIZFWMQJ-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure with a bromoethyl substituent at the third position. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)quinolin-2(1H)-one typically involves the bromination of quinolin-2-ylmethanol. One common method involves dissolving quinolin-2-ylmethanol in dichloromethane (CH₂Cl₂) and adding phosphorus tribromide (PBr₃) at 0°C. The mixture is then allowed to return to ambient temperature and stirred for 30 minutes. Water is added, followed by a saturated aqueous solution of potassium carbonate (K₂CO₃) to achieve a pH of 8 .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The quinolinone core can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromoethyl group.

Scientific Research Applications

3-(2-Bromoethyl)quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The quinolinone core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromoethyl)quinolin-2(1H)-one is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs. The position of the bromoethyl group can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

3-(2-bromoethyl)-1H-quinolin-2-one

InChI

InChI=1S/C11H10BrNO/c12-6-5-9-7-8-3-1-2-4-10(8)13-11(9)14/h1-4,7H,5-6H2,(H,13,14)

InChI Key

ACBFFKBIZFWMQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CCBr

Origin of Product

United States

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